molecular formula C15H25NO5 B2601318 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-1-azaspiro[4.5]decan-3-yl]acetic acid CAS No. 2287286-10-4

2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-1-azaspiro[4.5]decan-3-yl]acetic acid

Cat. No.: B2601318
CAS No.: 2287286-10-4
M. Wt: 299.367
InChI Key: PMOVCJCXZPMEAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties The compound 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-1-azaspiro[4.5]decan-3-yl]acetic acid (CAS: 1160246-87-6) is a conformationally constrained spirocyclic derivative featuring a 1-azaspiro[4.5]decane core. The structure includes an 8-oxa (oxygen) atom in the spirocyclic system and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. Its molecular weight is 299.36 g/mol, and it is typically synthesized via multistep routes involving cyclization and Boc protection strategies .

Synthesis and Characterization
Key synthetic steps involve the preparation of the spirocyclic backbone followed by Boc protection and carboxylation. For example, 8-oxa-1-azaspiro[4.5]decane-2-carboxylic acid derivatives are often synthesized from precursors like 1-(tert-butoxycarbonyl)-8-oxa-1-azaspiro[4.5]decane-2-carboxylic acid (3f), which is then converted to the hydrochloride salt (8f) with a melting point of 181–184°C . The compound’s purity and structural integrity are confirmed via NMR, HPLC, and elemental analysis .

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-8-oxa-1-azaspiro[4.5]decan-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-14(2,3)21-13(19)16-10-11(8-12(17)18)9-15(16)4-6-20-7-5-15/h11H,4-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOVCJCXZPMEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC12CCOCC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-1-azaspiro[4.5]decan-3-yl]acetic acid typically involves a multi-step process. One common method is the Prins/pinacol cascade reaction, which efficiently constructs the oxaspirodecane core. This reaction involves the use of aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol under Lewis acid catalysis . The reaction conditions are carefully controlled to ensure high yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial to achieving consistent product quality. The scalability of the Prins/pinacol reaction makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-1-azaspiro[4.5]decan-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups within the molecule with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions vary widely but often involve the use of strong acids or bases to facilitate the reaction.

Major Products Formed

The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile involved.

Scientific Research Applications

2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-1-azaspiro[4.5]decan-3-yl]acetic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-1-azaspiro[4.5]decan-3-yl]acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The target compound belongs to a class of spirocyclic molecules with diverse biological and pharmacological applications. Below is a detailed comparison with structurally related compounds:

Table 1: Key Structural and Physical Properties

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications/Findings
Target Compound 8-Oxa-1-azaspiro[4.5]decane Boc, acetic acid 299.36 Intermediate for bioactive molecules
1-(tert-Butoxycarbonyl)-8-oxa-1-azaspiro[4.5]decane-2-carboxylic acid (3f) 8-Oxa-1-azaspiro[4.5]decane Boc, carboxylic acid 285.31 71–74 Precursor to spirocyclic prolines
2-(1-Benzyl-2,4-dioxo-8-phenyl-1,3-diazaspiro[4.5]decan-3-yl)acetic acid (23) 1,3-Diazaspiro[4.5]decane Benzyl, phenyl, acetic acid 406.45 129–131 Antifibrotic agents
N-ethyl-N-{1-[(2-methyl-2,3-dihydro-1,3-benzothiazol-6-yl)carbonyl]-1-azaspiro[4.5]decan-3-yl}acetamide (Lig2) 1-Azaspiro[4.5]decane Benzothiazole, acetamide 454.59 Inhibitor of bacterial cysteine synthase
2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid 1,3-Diazaspiro[4.5]decane Methyl, acetic acid 268.29 Not reported

Key Observations

Core Structure Variations: The target compound and 3f share the 8-oxa-1-azaspiro[4.5]decane core, whereas 23 and Lig2 feature diazaspiro or non-oxygenated spiro systems. The oxygen atom in the target compound may enhance solubility compared to fully hydrocarbon spirocycles . Lig2 includes a benzothiazole group, which contributes to its activity against bacterial enzymes, unlike the acetic acid substituents in the target compound and 23 .

Functional Group Impact :

  • The Boc group in the target compound and 3f improves stability during synthesis but requires deprotection for further functionalization .
  • Compounds like 23 with phenyl and benzyl groups exhibit higher molecular weights and melting points, likely due to increased aromatic stacking interactions .

Biological Relevance: 23 and its analogues demonstrate anti-fibrotic activity, while Lig2 targets bacterial cysteine biosynthesis, highlighting the versatility of spirocyclic scaffolds in drug discovery .

Biological Activity

The compound 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-1-azaspiro[4.5]decan-3-yl]acetic acid is a novel organic molecule characterized by its unique spirocyclic structure and acetic acid functional group. Its molecular formula is C13H21NO5, with a molecular weight of approximately 299.36 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are still under investigation.

Structural Features

The structural complexity of this compound, particularly the 8-azaspiro[4.5]decan framework, suggests a variety of interactions with biological targets. The presence of the tert-butoxycarbonyl (Boc) group enhances its stability and solubility, potentially influencing its pharmacological properties.

Biological Activity Overview

Preliminary studies indicate that compounds similar to this compound may exhibit several biological activities, including:

  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Activity : Preliminary assays suggest potential cytotoxic effects on cancer cell lines.
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to modulate inflammatory pathways.

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Interaction studies are essential for elucidating how the compound binds to specific biological targets, such as enzymes or receptors involved in disease processes.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
8-Azaspiro[4.5]decane derivativesSpirocyclic structureVarying functional groups affecting activity
N-[2-methyl-(1-methyl)-8-oaxa-spiro[4.5]decan] derivativesSimilar spirocyclic frameworkPotentially different pharmacological profiles
6-(4-amino)-3-methyl derivativesContains amino groupsEnhanced water solubility and altered bioactivity

This table highlights how specific functionalizations can confer distinct biological properties not found in analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antibacterial Activity : A study on related azaspiro compounds showed significant antibacterial effects against Gram-positive bacteria, suggesting that structural modifications can enhance activity against resistant strains .
  • Cytotoxicity Assays : Research involving spirocyclic compounds indicated that certain derivatives exhibited selective cytotoxicity against various cancer cell lines, indicating potential for further development in oncology .
  • Inflammatory Response Modulation : Investigations into the anti-inflammatory properties of azaspiro compounds revealed their ability to inhibit pro-inflammatory cytokines in vitro, suggesting therapeutic applications in inflammatory diseases .

Q & A

Basic: What synthetic methodologies are established for this compound?

Answer:
The synthesis involves multi-step reactions starting with ketones, aldehydes, and amines. A common protocol includes:

  • Step 1: Epoxide ring-opening using 2-amino-1-butanol and 3,4-epoxyhexane-1-carboxylic acid under anhydrous conditions.
  • Step 2: Acid hydrolysis (HCl) to form the spirocyclic core.
  • Critical Parameters: Temperature control (0–5°C for epoxide reactions), solvent selection (e.g., THF for solubility), and stoichiometric precision (1:1.2 amine:epoxide ratio).
    Post-synthesis, vacuum distillation removes volatile byproducts. Yields typically range 45–60% after column chromatography (silica gel, hexane/EtOAc gradient).

Basic: How is structural confirmation performed post-synthesis?

Answer:
A combination of spectroscopic and analytical techniques is essential:

  • ¹H/¹³C NMR: Assigns proton environments and carbon framework. Key signals: spirocyclic CH (δ 4.1–4.3 ppm), carbamate carbonyl (δ 155–160 ppm).
  • HSQC/HMBC: Resolves connectivity between the oxa-azaspiro core and acetic acid sidechain.
  • HRMS (ESI+): Verifies molecular ion ([M+H]⁺ calculated for C₁₆H₂₅NO₅: 312.1809).
  • DSC: Confirms crystalline purity (melting range 142–145°C).

Advanced: How can reaction yields be optimized without compromising stereochemistry?

Answer:
Employ Design of Experiments (DoE) to evaluate:

  • Catalyst screening: Palladium (0.5–2 mol%) vs. enzymatic catalysts for enantioselective steps.
  • Solvent polarity: Test ε values 4.8–37.5 (e.g., toluene to DMF) for spirocycle formation.
  • Pressure gradients: Hydrogenation at 15–50 psi for nitro-group reductions.
    Response Surface Methodology identifies optimal conditions (e.g., 1.2 mol% Pd/C, 30 psi H₂, THF/water 9:1). Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column, hexane/IPA 85:15).

Advanced: How to resolve spectral data contradictions (e.g., NMR vs. computational predictions)?

Answer:
Address discrepancies using:

2D NMR (NOESY/ROESY): Validates spatial proximity of protons (e.g., axial vs. equatorial carbamate orientation).

DFT calculations: B3LYP/6-311+G(d,p) basis set predicts ¹³C shifts (±1.5 ppm accuracy).

Variable-temperature NMR: Probes conformational dynamics (e.g., ring-flipping barriers).
For >0.5 ppm deviations in carbonyl signals, validate via X-ray crystallography .

Advanced: How does the spirocyclic system influence nucleophilic substitution kinetics?

Answer:
The 8-oxa-1-azaspiro[4.5]decane core imposes:

  • Ring strain: ~18 kcal/mol (molecular mechanics calculations), enhancing reactivity.
  • Steric hindrance: Methylpropan-2-yl group directs nucleophilic attack to the less hindered β-carbon.
  • Solvent effects: Polar aprotic solvents (DMF) accelerate SN2 pathways (k = 0.15 min⁻¹ at 25°C).
    Stopped-flow UV kinetics (λ = 270 nm) quantifies reaction rates under varying pH (2–10).

Basic: What stability considerations are critical for storage?

Answer:

  • Storage: –20°C under argon in amber vials (prevents carbamate hydrolysis and photodegradation).
  • Purity monitoring: UPLC-PDA (210–400 nm scan) every 2 weeks; degradation products elute at RRT 0.89 (hydrolyzed acetic acid).
  • Handling: Use gloveboxes for air-sensitive steps (e.g., tert-butoxycarbonyl protection).

Advanced: How to predict metabolic pathways computationally?

Answer:
Combine:

Molecular docking (AutoDock Vina): Predict binding to CYP450 isoforms (3A4, 2D6).

MD simulations (GROMACS, OPLS-AA): Assess binding stability over 50 ns trajectories.

Machine learning (ADMET Predictor): Forecast phase II conjugation sites.
Validate with in vitro microsomal assays (LC-MS/MS quantification of metabolites).

Advanced: How to address low crystallinity in X-ray analysis?

Answer:

  • Crystallization screening: Use 96-well plates with 50+ solvent combinations (e.g., DMSO/EtOH gradients).
  • Seeding techniques: Introduce microcrystals (10 µm) to induce ordered growth.
  • Cryoprotection: Soak crystals in 25% glycerol before flash-freezing.
    Data collection at synchrotron sources (λ = 0.98 Å) improves resolution (<1.0 Å).

Basic: What functional group transformations are feasible?

Answer:
Key reactions:

  • Carbamate deprotection: TFA/DCM (1:4) cleaves the tert-butoxycarbonyl group (monitored by TLC, Rf 0.3→0.7).
  • Acetic acid activation: EDC/HOBt coupling forms amides (yield >75% with primary amines).
  • Oxidation: Jones reagent converts secondary alcohols to ketones (0°C, 2 hrs).

Advanced: How to model the compound’s pharmacokinetics in silico?

Answer:
Use PBPK modeling (GastroPlus):

  • Input parameters: LogP (2.1), pKa (3.8 for acetic acid), permeability (Caco-2 assay data).
  • Tissue distribution: Adjust Kp values using Rodgers-Rowland method.
  • Clearance: Incorporate hepatic extraction ratio (0.65 predicted).
    Validate against in vivo plasma profiles (sampling at 0.5–24 hrs post-dose).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.